2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis pathway for this compound involves several steps. The starting materials include 2-methoxyphenethylamine, 2-bromoacetic acid, furan-2-carboxylic acid, thiourea, hydrazine hydrate, sodium hydroxide, potassium carbonate, acetic anhydride, triethylamine, N,N-dimethylformamide, chloroacetyl chloride, sodium azide, copper (I) iodide, sodium ascorbate, and pyridine. The synthesis involves the creation of intermediate compounds, which are then coupled to form the final product.Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a triazole ring, a pyridazine ring, and a thioacetamide group. The InChI Key for this compound is RDTMEDMXXCQNFI-UHFFFAOYSA-N.Physical and Chemical Properties Analysis
The compound has a molecular weight of 409.46.Scientific Research Applications
Antiviral and Anticancer Properties
- Compounds with structures similar to 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been evaluated for antiviral activity, specifically against HIV-1 and HIV-2 replication in MT-4 cells. These compounds show promise in inhibiting the reverse transcriptase binding site of HIV-1 (Khan et al., 2014).
- Certain derivatives have shown effectiveness as kinesin Eg5 inhibitors, which are significant in cancer therapy as they can halt cancer cell division (Khan et al., 2014).
Anti-Exudative Properties
- Derivatives of 1,2,4-triazol have been synthesized and demonstrated significant anti-exudative properties. These findings are crucial in the development of new, effective drugs with reduced toxicity (Chalenko et al., 2019).
Antimicrobial and Analgesic Activities
- Some synthesized compounds similar to the chemical structure have been tested and found to possess antimicrobial and analgesic activities. This implies potential applications in treating infections and pain management (Ravindra et al., 2008).
Antioxidant and Immune-Modulating Potential
- Research on sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, a compound structurally related to the chemical , indicates potential antioxidant and immune-modulating properties. This could lead to applications in enhancing body defenses and managing oxidative stress (Danilchenko, 2017).
Biochemical Influence
- The compound's biochemical influence has been studied, particularly on serum biochemical parameters. Such research can provide insights into its therapeutic applications and safety profile (Danilchenko, 2017).
Safety and Hazards
The compound is intended for research use only and is not for human or veterinary use. Specific safety and hazard information for this compound is not available in the resources I have.
Future Directions
Properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c12-9(17)6-19-11-14-13-10-4-3-7(15-16(10)11)8-2-1-5-18-8/h1-5H,6H2,(H2,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTSVBBEVNIFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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